molecular formula C18H14BrNZn B14901005 (4-(Diphenylamino)phenyl)Zinc bromide

(4-(Diphenylamino)phenyl)Zinc bromide

Cat. No.: B14901005
M. Wt: 389.6 g/mol
InChI Key: RWXQMUALDNJWSI-UHFFFAOYSA-M
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Description

(4-(diphenylamino)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in THF, making it a useful reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(diphenylamino)phenyl)zinc bromide typically involves the reaction of 4-(diphenylamino)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4(diphenylamino)phenyl bromide+Zn4(diphenylamino)phenyl zinc bromide4-(\text{diphenylamino})\text{phenyl bromide} + \text{Zn} \rightarrow 4-(\text{diphenylamino})\text{phenyl zinc bromide} 4−(diphenylamino)phenyl bromide+Zn→4−(diphenylamino)phenyl zinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(diphenylamino)phenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include halides, alkyl halides, and aryl halides.

    Conditions: These reactions are typically carried out under inert atmospheres, with catalysts like palladium or nickel to facilitate the coupling process.

Major Products

The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(4-(diphenylamino)phenyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biological molecules for research purposes.

    Industry: It is used in the production of materials with specific properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism by which (4-(diphenylamino)phenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (4-(diphenylamino)phenyl)zinc chloride
  • (4-(diphenylamino)phenyl)zinc iodide
  • (4-(diphenylamino)phenyl)zinc fluoride

Uniqueness

(4-(diphenylamino)phenyl)zinc bromide is unique due to its stability in THF and its reactivity in various organic reactions. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance of reactivity and stability, making it a preferred choice in many synthetic applications.

Properties

Molecular Formula

C18H14BrNZn

Molecular Weight

389.6 g/mol

IUPAC Name

bromozinc(1+);N,N-diphenylaniline

InChI

InChI=1S/C18H14N.BrH.Zn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-2,4-15H;1H;/q-1;;+2/p-1

InChI Key

RWXQMUALDNJWSI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=[C-]C=C3.[Zn+]Br

Origin of Product

United States

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